molecular formula C16H16N2O4 B2641016 N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide CAS No. 672944-64-8

N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide

Cat. No.: B2641016
CAS No.: 672944-64-8
M. Wt: 300.314
InChI Key: AXCSXBBRYAXFJT-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide: is an organic compound characterized by its unique chemical structure, which includes a methoxy group, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Reduction: Formation of N-(2-amino-5-nitrophenyl)-2,4-dimethylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential binding affinity to certain biological targets.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and screening for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2,3-diphenylacrylamide

Uniqueness: N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-4-6-13(11(2)8-10)16(19)17-14-9-12(18(20)21)5-7-15(14)22-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSXBBRYAXFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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